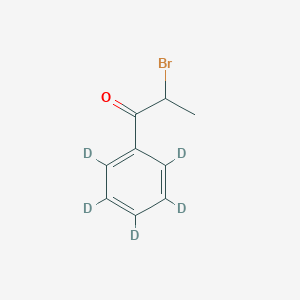
2-bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Bromopropiophenone-d5: is a deuterated derivative of alpha-Bromopropiophenone, an organic compound with the chemical formula C9H9BrO. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the field of spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Bromopropiophenone-d5 can be synthesized through the bromination of deuterated propiophenone. The reaction typically involves the use of bromine in the presence of a catalyst such as aluminum trichloride in diethyl ether at low temperatures . The reaction proceeds as follows:
- Deuterated propiophenone is dissolved in diethyl ether.
- Bromine is added dropwise to the solution while maintaining the temperature at 0°C.
- Aluminum trichloride is added to catalyze the reaction.
- The mixture is stirred for a specified period, usually around 15 minutes.
- The product is then isolated and purified through standard techniques such as recrystallization.
Industrial Production Methods: Industrial production of 2-bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Alpha-Bromopropiophenone-d5 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as alpha-amino-propiophenone-d5.
Reduction: Formation of alpha-bromo-1-phenylpropanol-d5.
Oxidation: Formation of alpha-bromo-phenylacetic acid-d5.
Scientific Research Applications
Alpha-Bromopropiophenone-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Used in the study of enzyme mechanisms and metabolic pathways involving brominated compounds.
Medicine: Employed in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: Utilized in the production of dyes, rubber additives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one involves its role as a proton donor, leading to the generation of a carbocationic intermediate. This intermediate can participate in several reactions, including nucleophilic substitution, electrophilic addition, and elimination . The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Alpha-Bromopropiophenone: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
Alpha-Bromoacetophenone: Another brominated ketone with similar reactivity but different structural properties.
Alpha-Bromovalerophenone: A brominated ketone with a longer carbon chain, used in the synthesis of stimulant drugs.
Uniqueness: Alpha-Bromopropiophenone-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies. The deuterium labeling allows for the differentiation of the compound in complex mixtures and provides insights into reaction mechanisms and molecular interactions.
Properties
IUPAC Name |
2-bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWOCRJBPXJFM-VIQYUKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(C)Br)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













